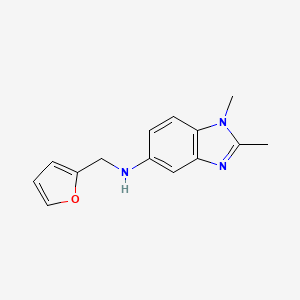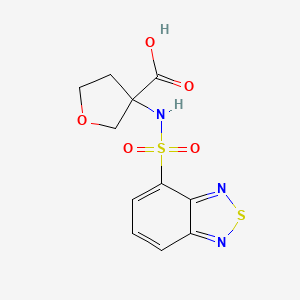![molecular formula C14H17NO5 B7595440 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)
3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid, also known as MPOAOC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the oxolane-3-carboxylic acid family and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and inhibition of their activity can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been shown to inhibit the growth of certain cancer cells. It has also been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid in lab experiments is its potential to reduce inflammation and oxidative stress. This can be useful in studying the mechanisms underlying these processes and in developing new treatments for related diseases. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds that may have similar effects. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid. One area of interest is the development of new treatments for inflammatory diseases and cancer using this compound or related compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other enzymes and pathways that may be affected by this compound. Finally, research is needed to develop new methods for administering this compound in lab experiments and in clinical settings.
合成法
3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of 3-methylphenol with acetyl chloride to form 3-acetyl-3-methylphenol. This compound is then reacted with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-2-(3-methylphenoxy)acetic acid to form this compound.
科学的研究の応用
3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid has been studied for its potential applications in a range of scientific research fields. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. This compound has also been shown to have antitumor properties and has been studied for its potential use in cancer treatment. Additionally, this compound has been studied for its potential use as a diagnostic tool for certain diseases.
特性
IUPAC Name |
3-[[2-(3-methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-10-3-2-4-11(7-10)20-8-12(16)15-14(13(17)18)5-6-19-9-14/h2-4,7H,5-6,8-9H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRKNYDNWQFCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2(CCOC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)

![(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)

![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)

![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)
![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)

![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)